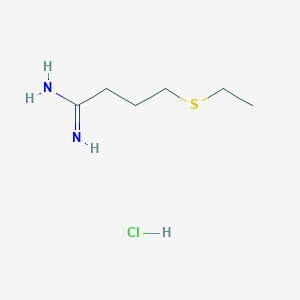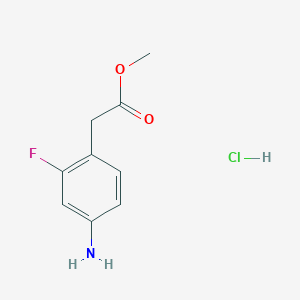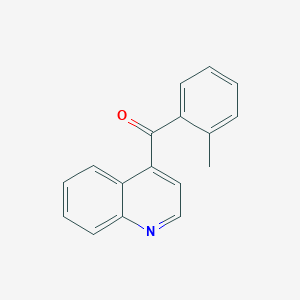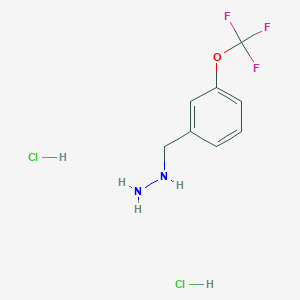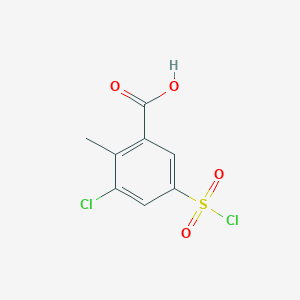
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
Overview
Description
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid, also known as 3-CCMBA, is a chlorosulfonyl compound with a wide range of applications in areas such as medicinal chemistry, organic synthesis, and catalysis. It is used as a reagent in the synthesis of a variety of compounds, such as heterocyclic compounds, peptides, and organometallic complexes. It is also used in the preparation of novel materials with potential applications in the fields of biomedicine, nanotechnology, and materials science. In
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization of Chloranthraniliprole : A study by Zheng Jian-hong (2012) involved synthesizing 2-Amino-5-chloro-3-methylbenzoic acid as an intermediate in the preparation of Chloranthraniliprole, a compound derived from 3-methyl-2-nitrobenzoic acid. This process demonstrates the versatility of chloro-methylbenzoic acids in complex chemical syntheses (Zheng Jian-hong, 2012).
Cyclization Reactions
- Novel Cyclizations of Propiophenones with Chlorosulfonic Acid : R. F. Meyer (1966) found that the reaction of chlorosulfonic acid with propiophenones resulted in 3-chloro-2-methylbenzothiophene-1,1-dioxides. This research indicates the reactivity of chloro-methylbenzoic acids in forming novel cyclic sulfones (R. F. Meyer, 1966).
One-Pot Synthesis Techniques
- Direct Conversion of ortho-Allylphenol into Chlorosulfonyl-3-methyl-1,2-benzoxathiin : A. M. Qaisi, M. El-Abadelah, and W. Voelter (2004) achieved a one-pot synthesis of a chlorosulfonyl-methylbenzoxathiin derivative, showcasing the use of chloro-methylbenzoic acids in efficient, direct reaction processes (A. M. Qaisi et al., 2004).
Antibacterial and Antifungal Applications
- Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives : B. Abbavaram and H. Reddyvari (2013) reported the synthesis of sulfonamide-amide derivatives from 4-methyl benzoic acid, which demonstrated significant in vitro antibacterial and antifungal activities. This study highlights the potential of chloro-methylbenzoic acid derivatives in pharmacological applications (B. Abbavaram & H. Reddyvari, 2013).
Environmental Applications
- Photocatalytic Degradation of Organic Compounds : Zahra Khodami and Alireza Nezamzadeh-Ejhieh (2015) investigated the photocatalytic degradation of organic compounds using a ZnO–SnO2/nano-clinoptilolite system, involving 2-chloro-5-nitrobenzoic acid. This research demonstrates the role of chloro-methylbenzoic acids in environmental remediation processes (Zahra Khodami & Alireza Nezamzadeh-Ejhieh, 2015).
Biodegradation Studies
- Utilization by Pseudomonas cepacia : A study by F. K. Higson and D. Focht (1992) on Pseudomonas cepacia MB2 revealed its ability to metabolize 3-chloro-2-methylbenzoate through the meta fission pathway, highlighting the biodegradation potential of chloro-methylbenzoic acids (F. K. Higson & D. Focht, 1992).
Continuous-Flow Synthesis
- Efficient Synthesis in Continuous-Flow Process : Zhiqun Yu et al. (2016) demonstrated the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate via a continuous-flow diazotization process, minimizing side reactions and enhancing production efficiency. This showcases the industrial application of chloro-methylbenzoic acids in optimized synthesis processes (Zhiqun Yu et al., 2016).
Mechanism of Action
Target of action
“3-Chloro-5-hydroxybenzoic acid” is a potent, orally active and selective lactate receptor GPR81 agonist .
Mode of action
This compound interacts with the GPR81 receptor, which is a lactate receptor
Result of action
“3-Chloro-5-hydroxybenzoic acid” exhibits favorable in vivo effects on lipolysis in a mouse model of obesity .
properties
IUPAC Name |
3-chloro-5-chlorosulfonyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHWMANJZOWREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)
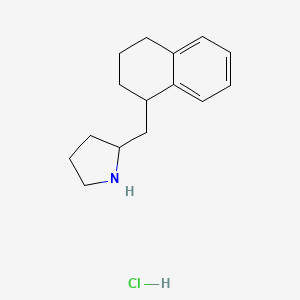
![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)

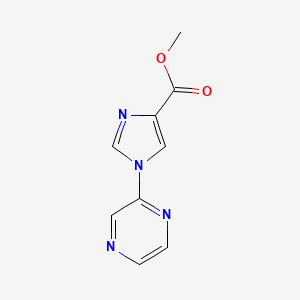
![Methyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1433483.png)
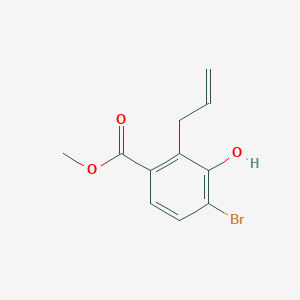
![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)
![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)
![[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433490.png)
